A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(Methylamino)acetamide Hydrochloride
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-(Methylamino)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical and chemical properties of 2-(Methylamino)acetamide hydrochloride (CAS No: 5325-64-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available data on the compound's structure, physical characteristics, and chemical behavior. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a framework for consistent and reproducible characterization.
Introduction
2-(Methylamino)acetamide hydrochloride, also known as sarcosine amide hydrochloride, is a derivative of the amino acid sarcosine. Its structure, comprising a secondary amine and a primary amide, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical and chemical properties is paramount for its application in research and development, particularly in areas such as peptide synthesis and the development of novel therapeutic agents. This guide aims to provide a comprehensive resource detailing these properties and the methodologies for their determination.
Chemical and Physical Properties
2-(Methylamino)acetamide hydrochloride is a white crystalline powder.[1] It is known to be soluble in water, a characteristic enhanced by its hydrochloride salt form.[1][2] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]
Data Presentation
The following table summarizes the available quantitative and qualitative data for 2-(Methylamino)acetamide hydrochloride.
| Property | Value/Description | Source(s) |
| IUPAC Name | 2-(methylamino)acetamide;hydrochloride | [3] |
| Synonyms | Sarcosine amide hydrochloride, H-Sar-NH2.HCl | [3] |
| CAS Number | 5325-64-4 | [3] |
| Molecular Formula | C₃H₉ClN₂O | [3] |
| Molecular Weight | 124.57 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water | [1][2] |
| pKa | Data not available | |
| Stability | Stable under recommended storage conditions. | [2] |
| Reactivity | Undergoes hydrolysis in acidic or basic conditions.[2] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-(Methylamino)acetamide hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum in D₂O is expected to show a singlet for the N-methyl protons around 2.7-2.9 ppm.[2]
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Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic broad absorption bands for N-H stretching between 3200 and 3400 cm⁻¹, and a prominent amide I band (C=O stretching) between 1650 and 1680 cm⁻¹.[2]
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Mass Spectrometry (MS) : Under electrospray ionization (ESI), the protonated molecular ion of the free base is expected at an m/z of 89. A common fragmentation pattern involves the loss of ammonia, resulting in a fragment at m/z 72.[2]
Chemical Properties
Reactivity
2-(Methylamino)acetamide hydrochloride exhibits reactivity typical of secondary amines and primary amides.
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Hydrolysis : The amide bond can be cleaved under acidic or basic conditions to yield methylamine and glycolic acid.[2]
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Acylation : The secondary amine can react with acylating agents to form N-acyl derivatives.
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Alkylation : The nitrogen atom of the methylamino group can be further alkylated.
Stability
The compound is generally stable under standard laboratory conditions. However, it is susceptible to hydrolysis, and appropriate storage in a cool, dry place is recommended to prevent degradation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of 2-(Methylamino)acetamide hydrochloride.
Synthesis of 2-(Methylamino)acetamide Hydrochloride
A general synthesis involves a two-step process:
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Amidation of a protected amino acid : N-protected sarcosine (e.g., with a Boc or Cbz group) is reacted with an aminating agent (e.g., ammonia) in the presence of a coupling agent (e.g., DCC, EDC) to form the corresponding amide.
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Deprotection and Salt Formation : The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc), followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
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A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility in water can be determined using the shake-flask method.
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An excess amount of 2-(Methylamino)acetamide hydrochloride is added to a known volume of deionized water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a 0.45 µm syringe filter.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR.
Determination of pKa
The acid dissociation constant (pKa) of the methylammonium group can be determined by potentiometric titration.
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A known concentration of 2-(Methylamino)acetamide hydrochloride is dissolved in deionized water.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of base added.
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The pKa is determined from the pH at the half-equivalence point.
Visualization
The following diagrams illustrate key conceptual frameworks relevant to the characterization of 2-(Methylamino)acetamide hydrochloride.
Caption: Workflow for the Synthesis and Characterization of 2-(Methylamino)acetamide Hydrochloride.
Conclusion
This technical guide has synthesized the available information on the physical and chemical properties of 2-(Methylamino)acetamide hydrochloride. While qualitative data and general chemical behaviors are documented, a notable gap exists in the public domain regarding specific quantitative data for key parameters such as melting point and pKa. The provided experimental protocols offer a standardized approach for researchers to determine these values, thereby contributing to a more complete physicochemical profile of this compound. Such data is essential for advancing its application in scientific research and development.
